molecular formula C9H9NO2 B1595377 4-Phenyloxazolidin-2-one CAS No. 7480-32-2

4-Phenyloxazolidin-2-one

Cat. No. B1595377
CAS RN: 7480-32-2
M. Wt: 163.17 g/mol
InChI Key: QDMNNMIOWVJVLY-UHFFFAOYSA-N
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Description

4-Phenyloxazolidin-2-one (4-PO) is an organic compound that is used in a variety of scientific research applications. It is a five-membered heterocyclic compound composed of four carbon atoms and one oxygen atom. 4-PO has a variety of properties and characteristics that make it an ideal compound for use in a variety of scientific experiments.

Scientific Research Applications

Stereoselective Synthesis of Oxazolidin-2-ones

4-Phenyloxazolidin-2-one is used in the stereoselective synthesis of oxazolidin-2-ones . This process involves an asymmetric aldol and a modified Curtius protocol, which uses an effective intramolecular ring closure to rapidly access a range of oxazolidin-2-one building blocks . This strategy also permits a straightforward and concise asymmetric total synthesis of (−)-cytoxazone .

Key Synthetic Intermediates

Functionalized oxazolidin-2-ones, including 4-Phenyloxazolidin-2-one, are among the most interesting heterocyclic compounds, with uses both as pharmaceuticals and as key synthetic intermediates . These functionalized oxazolidin-2-one compounds have demonstrated a wide spectrum of pharmacological properties .

Antibacterial Activity

The oxazolidin-2-one antibacterial class of compounds, including 4-Phenyloxazolidin-2-one, is considered as one of the most important new class of antibacterials to emerge in the last 30 years, with potent activity against multidrug-resistant Gram-positive bacteria .

Pharmaceutical Applications

4-Phenyloxazolidin-2-one is used in the synthesis of pharmaceuticals such as linezolid and tedizolid . Linezolid, the first synthetic oxazolidin-2-one antimicrobial agent, has shown potent efficacy against Gram-positive bacteria through the inhibition of bacterial protein synthesis . Tedizolid is also a promising antibacterial agent that is used to treat skin infection in adults .

Stereoselective Transformations

The 1,3-oxazolidin-2-one nucleus, including 4-Phenyloxazolidin-2-one, is a popular heterocycle framework in synthetic organic chemistry for its use as chiral auxiliary in stereoselective transformations .

Synthesis of Unusual Amino Acids

Individual isomers of β-branched α-amino acids have been stereoselective and asymmetrically synthesized in high yield by a new method which uses 4-Phenyloxazolidin-2-one as a novel chiral resolution reagent acting simultaneously as the auxiliary .

properties

IUPAC Name

4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMNNMIOWVJVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50325290
Record name 4-Phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyloxazolidin-2-one

CAS RN

7480-32-2
Record name 7480-32-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Phenyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50325290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-phenyloxazolidin-2-one employed in asymmetric synthesis?

A: 4-Phenyloxazolidin-2-one acts as a chiral auxiliary by temporarily attaching to a substrate molecule, directing reactions to favor the formation of a specific enantiomer or diastereomer. This chiral auxiliary is then cleaved, yielding the desired optically active product. [, , , , , ]

Q2: What types of reactions benefit from the use of 4-phenyloxazolidin-2-one as a chiral auxiliary?

A: Research demonstrates its utility in various reactions, including Diels-Alder reactions [, ], alkylations [], conjugate additions [, ], and the synthesis of unusual amino acids. [, ]

Q3: Can you provide an example of 4-phenyloxazolidin-2-one's effectiveness in controlling stereochemistry?

A: In the synthesis of (+/-)-flustramine A and its derivatives, researchers utilized (R)-4-phenyloxazolidin-2-one for the optical resolution of a key intermediate carboxylic acid, showcasing its ability to isolate specific enantiomers. []

Q4: How does the choice of 4-phenyloxazolidin-2-one derivatives impact reaction outcomes?

A: Different derivatives, such as (S)-5,5-dimethyl-4-phenyloxazolidin-2-one (SuperQuat), can significantly influence diastereoselectivity in reactions like the allylation of exocyclic N-acyliminium ions. []

Q5: Has 4-phenyloxazolidin-2-one been used in the synthesis of bioactive molecules?

A: Yes, a study highlighted the use of 4-phenyloxazolidin-2-one in the synthesis of a bioactive component from Zingiber cassumunar Roxb., demonstrating its applicability in natural product synthesis. []

Q6: What is known about the mechanism of stereochemical control exerted by 4-phenyloxazolidin-2-one?

A: Studies on free radical additions to 3-cinnamoyloxazolidin-2-ones, including derivatives of 4-phenyloxazolidin-2-one, suggest an interplay between the stability of intermediate adduct radicals and the electrophilicity of the adding radicals as crucial factors influencing regioselectivity. []

Q7: Are there crystallographic studies available for compounds containing 4-phenyloxazolidin-2-one?

A: Yes, crystal structures of various compounds incorporating 4-phenyloxazolidin-2-one have been determined, providing valuable insights into their conformations and intermolecular interactions. Examples include O-ethyl S-{(S)-1-oxo-1-[(R)-2-oxo-4-phenyloxazolidin-3-yl]propan-2-yl} carbonodithioate [], (S)-3-[(S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one 0.67-hydrate [], and (R)-3-[(E)-3-(2-Furyl)acryloyl]-5,5-dimethyl-4-phenyloxazolidin-2-one [].

Q8: Has 4-phenyloxazolidin-2-one been used in the development of metal catalysts?

A: Researchers have synthesized and characterized tetrakis[(4S)-4-phenyloxazolidin-2-one]dirhodium(II) ([Rh2{(4S)-phox}4]), demonstrating its catalytic activity in various metal carbene transformations with unique selectivity profiles. []

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